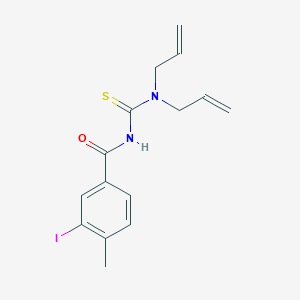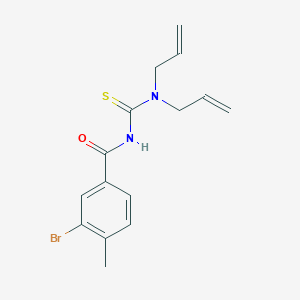![molecular formula C18H19N3O3S2 B319297 N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide](/img/structure/B319297.png)
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core with a phenylsulfamoyl and phenylcarbamothioyl substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide typically involves multi-step organic reactions One common method includes the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride This intermediate is then reacted with 4-aminophenylsulfonamide to yield the corresponding amide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfamoyl and phenylcarbamothioyl groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutanecarboxamide core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}acetamide
- N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide core, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19N3O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H19N3O3S2/c22-17(13-5-4-6-13)20-18(25)19-14-9-11-16(12-10-14)26(23,24)21-15-7-2-1-3-8-15/h1-3,7-13,21H,4-6H2,(H2,19,20,22,25) |
InChI Key |
AFYQRHRTMIIHMT-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B319214.png)
![N-(4-methoxyphenyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319216.png)
![N,N-diallyl-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B319218.png)
![N,N-diallyl-N'-[3-(4-methylphenyl)acryloyl]thiourea](/img/structure/B319219.png)
![N,N-diallyl-N'-[3-(3,4-dimethoxyphenyl)acryloyl]thiourea](/img/structure/B319221.png)

![N,N-diallyl-N'-[3-(4-methoxyphenyl)acryloyl]thiourea](/img/structure/B319224.png)

![N,N-diallyl-N'-[4-(2,4-dichlorophenoxy)butanoyl]thiourea](/img/structure/B319229.png)
![N,N-diallyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B319231.png)


![N-[(diallylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B319234.png)

